2,2-Dimethyl-3-phenylaziridine

Descripción general

Descripción

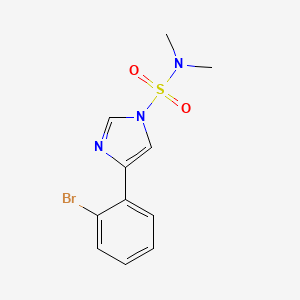

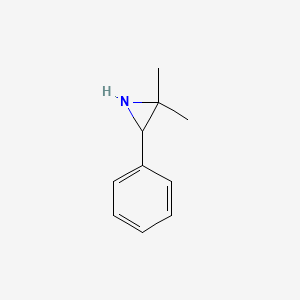

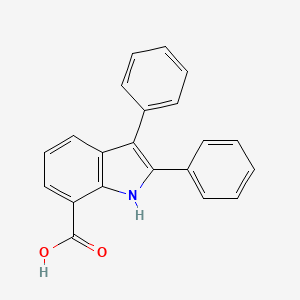

2,2-Dimethyl-3-phenylaziridine is a compound that belongs to the class of organic compounds known as aziridines, which are three-membered heterocycles containing a nitrogen atom. The specific structure of 2,2-dimethyl-3-phenylaziridine includes a phenyl group attached to the aziridine ring, which is further substituted with two methyl groups at the same carbon atom.

Synthesis Analysis

The synthesis of aziridine derivatives can be complex due to the strain in the three-membered ring and the reactivity of the nitrogen atom. For instance, the synthesis of 3-phenylaziridine-2-carboxaldehyde dimer involves a two-step process starting from a commercially available epoxy ester, followed by treatment with sodium azide and triphenylphosphine, and then reduction with DIBAL to yield the aziridine aldehyde dimer as a bench-stable solid .

Molecular Structure Analysis

Aziridines are known for their strained ring system and the reactivity associated with it. The molecular structure and properties of aziridine derivatives have been studied using quantum chemical calculations, such as density functional theory (DFT) and Atoms in Molecules (AIM) theory. These studies provide insights into the thermodynamic parameters, vibrational analysis, and the nature of various intra- and intermolecular interactions .

Chemical Reactions Analysis

Aziridines can undergo a variety of chemical reactions, often initiated by the ring strain and the nucleophilicity of the nitrogen atom. For example, 2,2-dimethylaziridines with a COR group on nitrogen can undergo ring opening by sodium thiophenolate with regioselectivity, indicating direct nucleophilic attack . Additionally, reactions with chlorides of unsaturated and amino-substituted acids can lead to the formation of substituted oxazolines and keto amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of aziridines are influenced by their three-membered ring structure and substituents. For example, 3-phenylaziridine-2-carboxaldehyde dimer is soluble in various organic solvents and can be characterized by NMR spectroscopy . The stability of aziridine derivatives in physiological media is also of interest, as they can undergo rapid hydrolysis under neutral or acidic conditions .

Aplicaciones Científicas De Investigación

Enhancing Drug Delivery and Therapeutic Efficacy

- Dimethyl Sulfoxide (DMSO) Applications: DMSO is known for its ability to enhance membrane permeability and has been studied for its role in improving drug delivery systems. Its unique properties make it a valuable solvent and carrier for pharmaceutical compounds, potentially relevant to 2,2-Dimethyl-3-phenylaziridine if similar membrane-permeating capabilities are desired in research or therapeutic contexts (Brayton, 1986).

Photodynamic Therapy (PDT) Enhancements

- Pretreatment to Enhance Protoporphyrin IX Accumulation: Research has explored pretreatment methods to improve the efficacy of PDT, a treatment modality that might be complemented by compounds like 2,2-Dimethyl-3-phenylaziridine if they can similarly be used to modulate biological pathways or enhance therapeutic outcomes (Gerritsen et al., 2008).

Chemical Recycling of CO2

- Chemical Recycling to Fuels: The catalytic conversion of CO2 into valuable fuels and chemicals is a significant area of research. Given the chemical nature of 2,2-Dimethyl-3-phenylaziridine, it's conceivable that derivatives or related compounds could play a role in catalytic processes or as intermediates in the synthesis of more complex molecules, contributing to sustainability and CO2 utilization efforts (Centi & Perathoner, 2009).

Safety and Hazards

Direcciones Futuras

The future directions for the use of 2,2-Dimethyl-3-phenylaziridine could involve its use in the development of future macromolecular architectures . The resulting polymers from the polymerization of ring-strained nitrogen-containing monomers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Mecanismo De Acción

Target of Action

Aziridines, a class of compounds to which 2,2-dimethyl-3-phenylaziridine belongs, are known to be involved in various biochemical reactions due to their strained three-membered ring .

Mode of Action

The mode of action of 2,2-Dimethyl-3-phenylaziridine involves nucleophilic addition of alcohol to the azirine, after which the resulting 3-alkoxy-2,2-dimethyl-3-phenylaziridine reacts with the amine component to give the corresponding imidazole derivative .

Biochemical Pathways

Aziridines are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (14722) and its liquid physical form, suggest that it may have good bioavailability .

Result of Action

The resulting polymers from aziridine polymerization have many important applications, suggesting that the compound may have significant effects at the molecular and cellular level .

Propiedades

IUPAC Name |

2,2-dimethyl-3-phenylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(2)9(11-10)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEWPHXVKWPHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326162 | |

| Record name | NSC524930 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23040-89-3 | |

| Record name | 2,2-Dimethyl-3-phenylaziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023040893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC524930 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC524930 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3-phenylaziridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE39R8U77U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-](/img/structure/B3031213.png)